7-Bromohept-2-yne

Organic Synthesis Thermophysical Properties Solvent Selection

7-Bromohept-2-yne (CAS 231620-79-4) is a seven-carbon internal bromoalkyne (triple bond at C2–C3, bromine at C7) with a molecular formula of C7H11Br and a molecular weight of 175.1 g/mol. Available at ≥95% purity, it forms a colorless to pale-yellow liquid with a boiling point of approximately 196–197 °C.

Molecular Formula C7H11Br
Molecular Weight 175.07 g/mol
Cat. No. B15313926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromohept-2-yne
Molecular FormulaC7H11Br
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESCC#CCCCCBr
InChIInChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h4-7H2,1H3
InChIKeyHBCUNRJLNZJDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromohept-2-yne – C7 Internal Bromoalkyne Building Block for Pharmaceutical Synthesis


7-Bromohept-2-yne (CAS 231620-79-4) is a seven-carbon internal bromoalkyne (triple bond at C2–C3, bromine at C7) with a molecular formula of C7H11Br and a molecular weight of 175.1 g/mol . Available at ≥95% purity, it forms a colorless to pale-yellow liquid with a boiling point of approximately 196–197 °C . Unlike common terminal bromoalkynes, its internal alkyne geometry and C7 chain length provide a distinct reactivity and physicochemical profile for cross-coupling and cyclization chemistries.

Why Generic Bromoalkyne Analogs Cannot Substitute 7-Bromohept-2-yne in Critical Syntheses


Bromoalkynes are often incorrectly treated as interchangeable building blocks, but chain length, halogen identity, and alkyne position drastically alter physical properties, reactivity, and cyclization outcomes. For instance, Grignard-mediated cyclizations of ω-bromoalkynes exhibit chain-length-dependent regioselectivity, where a difference of a single methylene unit can dictate carbocycle ring size [1]. Additionally, oxygen-substituted bromoalkynes react at significantly different rates than non-oxygen-substituted analogs in Cu(I)-catalyzed cross-couplings [2]. Substituting 7-bromohept-2-yne with a shorter-chain or terminal alkyne analog risks failed cyclization, lower yields, or altered product distribution.

Quantitative Differentiation of 7-Bromohept-2-yne from Closest Analogs


Boiling Point Comparison: 7-Bromohept-2-yne vs 6-Bromohex-1-yne

7-Bromohept-2-yne exhibits a boiling point of approximately 196–197 °C , which is significantly higher than the 53–55 °C reported for the shorter-chain terminal bromoalkyne 6-bromohex-1-yne .

Organic Synthesis Thermophysical Properties Solvent Selection

Molecular Weight Tuning for PROTAC and Bioconjugation Linker Design

The molecular weight of 7-bromohept-2-yne is 175.1 g/mol , placing it exactly midway between 6-bromohex-1-yne (161.04 g/mol ) and 8-bromooct-3-yne (189.15 g/mol). This incremental mass difference of 14.06 Da per methylene unit directly impacts physicochemical properties such as logP, aqueous solubility, and membrane permeability of conjugated products.

Medicinal Chemistry Chemical Biology Linker Design

Chain-Length-Dependent Cyclization Efficiency in ω-Bromoalkyne Grignard Reactions

Grignard reactions of ω-bromoalkynes are known to undergo competing radical and organometallic pathways, with relative efficiencies that depend critically on chain length [1]. While direct yield data for 7-bromohept-2-yne under these specific conditions is not publicly available, the C7 spacer (n=5 between Br and triple bond) predisposes it to specific cyclization outcomes different from C6 and C8 homologs. A single methylene unit variation can shift the product distribution from a five-membered to a six-membered carbocycle.

Radical Cyclization Reaction Mechanism Carbocycle Synthesis

Structural Advantage as a Key Intermediate in the Total Synthesis of the Potent Pancreatic Lipase Inhibitor Xestospongenyne

7-Bromohept-2-yne served as a crucial intermediate in the first total synthesis of xestospongenyne, a marine brominated polyunsaturated lipid with a remarkable pancreatic lipase inhibitory activity (IC50 = 0.61 μM) [REFS-1, REFS-2]. The synthesis, starting from commercially available hept-6-yn-1-ol, achieved a 13% overall yield. The C7 internal bromoalkyne was essential for installing the conjugated enyne system, a structural motif that cannot be equivalently constructed using shorter-chain analogs like 6-bromohex-1-yne.

Total Synthesis Natural Products Pancreatic Lipase Inhibition

High-Value Application Scenarios for 7-Bromohept-2-yne in Research and Industry


Total Synthesis of Bioactive Enyne Natural Products

Directly applicable as a key intermediate in the synthesis of xestospongenyne and its analogs for pancreatic lipase inhibition studies. The validated route provides a starting point for structure-activity relationship (SAR) explorations targeting metabolic disorders.

Precision Linker in PROTAC and Bioconjugation Chemistry

Utilized as a C7 building block where precise molecular weight control is needed to fine-tune linker length for optimizing physicochemical properties such as logP and cellular permeability. This is critical for achieving favorable pharmacokinetic profiles in drug candidates.

Substrate for Investigating Chain-Length-Dependent Cyclization Mechanisms

Serves as a mechanistic probe for studying radical and organometallic cyclization pathways in ω-bromoalkynes. The C7 chain length produces distinct carbocycle outcomes compared to C6 or C8 analogs, aiding in the development of predictive reaction models. [1]

High-Boiling Solvent and Reagent for High-Temperature Reactions

Leveraging its high boiling point (~196–197 °C), it can function as both a reactant and a high-temperature reaction medium for transformations requiring prolonged heating without solvent loss.

Technical Documentation Hub

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